Dlx-iso3

Description

Overview of Distal-less Homeobox (DLX) Gene Family Evolution and Conservation

The evolution of the DLX gene family is a compelling story of gene duplication and diversification. It is believed that an ancestral Dlx gene underwent tandem duplication, creating a linked pair of genes. smolecule.comgoogle.com This initial duplication event occurred after the divergence of chordates and arthropods but before the emergence of vertebrates. smolecule.com Subsequent large-scale genomic duplications, which are thought to have occurred early in vertebrate evolution, led to the expansion of the Dlx gene family. genecards.org

In mammals, including humans and mice, there are six Dlx genes: DLX1, DLX2, DLX3, DLX4, DLX5, and DLX6. wikipedia.org These genes are organized into three bigene clusters on different chromosomes: DLX1/DLX2, DLX3/DLX4, and DLX5/DLX6. slideshare.netwikigenes.org This clustered organization is highly conserved across vertebrates and is often linked to the Hox gene clusters, which are themselves critical for determining the body plan. wikipedia.orggoogle.com For instance, the DLX1/DLX2 cluster is linked to the HOXD cluster, the DLX5/DLX6 cluster to the HOXA cluster, and the DLX3/DLX4 cluster to the HOXB cluster. google.commaayanlab.cloud This genomic linkage suggests a degree of coordinate regulation and functional overlap between the linked gene pairs. The conservation of these gene clusters across species underscores their fundamental importance in vertebrate development. slideshare.net

Table 1: Genomic Organization of Mammalian DLX Genes

| DLX Gene Cluster | Chromosomal Location (Human) | Associated HOX Cluster |

|---|---|---|

| DLX1/DLX2 | Chromosome 2 | HOXD |

| DLX3/DLX4 | Chromosome 17 | HOXB |

| DLX5/DLX6 | Chromosome 7 | HOXA |

Historical Context of Dlx-iso3 Investigation within Dlx Gene Research

The investigation of the Dlx gene family began with the discovery of homeobox genes in the fruit fly Drosophila melanogaster. The Distal-less (Dll) gene was identified as a key regulator of limb development. oup.com In the late 1980s and early 1990s, researchers began to search for vertebrate homologs of this important developmental gene. medkoo.com

The first vertebrate Dlx genes, Dlx1 and Dlx2, were identified in mice in 1991. medkoo.com These discoveries were made through techniques such as low-stringency hybridization screening of cDNA libraries with homeobox probes. medkoo.com The initial gene discovered was named Tes1, for telencephalon-enriched gene, before being renamed Dlx2 due to its relation to Distal-less. medkoo.com Soon after, the other members of the vertebrate Dlx family were discovered in a variety of species, including zebrafish, Xenopus, chicken, and humans. medkoo.com

Early research focused on characterizing the expression patterns of these genes during embryonic development. sigg.it These studies revealed their crucial roles in the development of the forebrain, pharyngeal arches (which give rise to the jaw and other facial structures), sensory organs, and limbs. genecards.orgmdpi.com Subsequent research, beginning in the mid-1995s, utilized gene knockout studies in mice to elucidate the specific functions of individual Dlx genes. maayanlab.cloudmedkoo.com These experiments demonstrated a degree of functional redundancy among the Dlx genes, particularly between members of the same bigene cluster, as single-gene knockouts often resulted in only mild defects. medkoo.com

Significance of this compound in Elucidating Fundamental Biological Processes

The study of the Dlx gene family has provided profound insights into several fundamental biological processes. Their involvement in the development of a wide range of structures highlights their pleiotropic nature, meaning they have multiple functions in different tissues and at different developmental stages. mdpi.com

One of the most significant contributions of Dlx gene research is to our understanding of craniofacial development. Dlx genes are essential for the patterning of the pharyngeal arches and the formation of the jaw. wikipedia.org For example, Dlx5 and Dlx6 are necessary for the normal development of the mandible in vertebrates. wikipedia.org Mutations in DLX genes in humans have been linked to developmental disorders affecting the hair, teeth, and bones, such as Tricho-Dento-Osseous syndrome, which is associated with mutations in the DLX3 gene. oup.com

In the developing nervous system, Dlx genes play a critical role in the tangential migration of interneurons from the subpallium to the pallium in the forebrain. wikipedia.org This process is essential for the proper formation of the cerebral cortex. It is thought that DLX proteins promote this migration by repressing the expression of proteins that would otherwise cause the neurons to differentiate prematurely. wikipedia.org Mice lacking the Dlx1 gene have been shown to exhibit features consistent with epilepsy, highlighting the importance of these genes in normal brain function. wikipedia.org

Furthermore, Dlx genes are involved in the development of sensory organs, including the inner ear. Studies in various animal models have shown that Dlx genes are expressed in the developing otic placode, which gives rise to the inner ear, and are involved in the morphogenesis of the semicircular canals and other vestibular structures. Dlx genes are also implicated in osteogenesis (bone formation), with Dlx5 and Dlx6 being expressed in differentiating osteoblasts. mdpi.com

Table 2: Key Biological Processes Regulated by the DLX Gene Family

| Biological Process | Key DLX Genes Involved | Developmental Outcome |

|---|---|---|

| Craniofacial Development | DLX1, DLX2, DLX3, DLX5, DLX6 | Patterning of pharyngeal arches, jaw formation |

| Neurogenesis | DLX1, DLX2 | Tangential migration of interneurons in the forebrain |

| Sensory Organ Development | DLX3, DLX5, DLX6 | Inner ear morphogenesis |

| Osteogenesis | DLX5, DLX6 | Differentiation of osteoblasts |

Structure

3D Structure

Properties

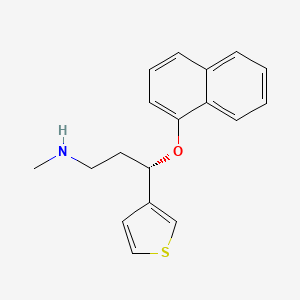

IUPAC Name |

(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18/h2-8,10,12-13,17,19H,9,11H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHDOCXPDYDKOR-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@@H](C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70242036 | |

| Record name | DLX-ISO3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959392-22-4 | |

| Record name | DLX-ISO3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959392224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DLX-ISO3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-N-METHYL-3-(NAPHTHALEN-1-YLOXY)-3-(THIOPHEN-3-YL)PROPAN-1-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84W310TAYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Dlx Iso3 Action

Transcriptional Regulatory Functions of Dlx3

As a transcription factor, Dlx3's primary role is to control the rate of transcription of genetic information from DNA to messenger RNA. It achieves this by binding to specific DNA sequences and influencing the assembly and activity of the transcriptional machinery.

The ability of Dlx3 to regulate specific genes is rooted in its highly selective DNA binding capability, which is mediated by its conserved 60-amino acid homeodomain. researchgate.net Research has demonstrated that Dlx3 preferentially binds to a core DNA motif of 5'-TAATT-3'. researchgate.netnih.govmdpi.com The nucleotides flanking this core sequence can enhance binding specificity. nih.gov

The homeodomain's third helix, often called the "recognition helix," makes direct contact within the major groove of the DNA, while an N-terminal arm interacts with the minor groove. nih.gov Specifically, studies on the human Dlx3 homeodomain (Dlx3-HD) have shown that the α3 helix and the L1 loop regions are critical for recognizing its consensus DNA sequence. mdpi.com The binding affinity of Dlx3 to its target DNA is also influenced by environmental factors such as salt concentration, which can modulate the dynamics of the interaction. mdpi.com

| Binding Site Feature | Description | References |

|---|---|---|

| Core Consensus Sequence | 5'-TAATT-3' | researchgate.netnih.govmdpi.com |

| Key Protein Domain | Homeodomain (60 amino acids) | researchgate.netnih.gov |

| Primary Interaction Regions | α3 helix (major groove), L1 loop, N-terminal arm (minor groove) | nih.govmdpi.com |

| Influencing Factor | Salt concentration can modulate binding dynamics. | mdpi.com |

Dlx3 predominantly functions as a transcriptional activator. nih.govnih.gov In vitro studies have confirmed that Dlx3 acts as a positive transcriptional regulator. nih.gov Its activation function is critical in various biological contexts:

Epidermal Differentiation: Dlx3 is a key factor in activating the expression of genes associated with the terminal differentiation of keratinocytes, such as the profilaggrin gene. nih.gov

Osteoblast Differentiation: In bone development, Dlx3 upregulates the expression of several osteoblast marker genes. researchgate.net It is considered an early response gene in BMP2-induced bone formation and plays a role in a coordinated network with other homeodomain proteins to regulate skeletal development. researchgate.net

Regulatory Cascades: Dlx3 influences the expression of other key developmental regulators, including Dlx5, Dlx6, Runx2, and Sp7 (also known as Osterix or Osx), creating complex gene regulatory networks. nih.gov

While primarily an activator, Dlx3's function can be modulated through its interactions with transcriptional repressors, such as members of the Msx family, suggesting its involvement in finely tuned regulatory circuits that can switch genes on or off. nih.gov

The expression of the Dlx3 gene itself is tightly controlled, integrating it into broader cellular signaling pathways. The promoter region of the Dlx3 gene contains specific binding sites for general transcriptional regulators. A crucial regulatory element is a CCAAT box located in the proximal promoter region. nih.gov The transcription factor NF-Y (Nuclear Factor Y) binds specifically to this CCAAT motif. nih.gov This interaction is vital for the basal activity of the Dlx3 promoter in both undifferentiated and differentiated keratinocytes, and mutation of this site significantly reduces Dlx3 transcription. nih.gov This demonstrates that Dlx3's function is dependent on the cellular context and the activity of ubiquitous transcription factors like NF-Y.

Dlx3 directly modulates gene expression by binding to cis-regulatory elements, including promoters and potentially enhancers, of its target genes. nih.govkhanacademy.orgdoi.org This binding event serves to recruit or stabilize the transcription machinery at the gene's starting point.

Examples of Dlx3's direct impact on promoter activity include:

p21 Promoter: Dlx3 physically interacts with the tumor suppressor p53 on the promoter of the p21 gene, a key cell cycle inhibitor, to enhance its expression. nih.gov

Msx2 Promoter: Dlx3 can bind to and activate the promoter of the Msx2 gene. nih.gov

Chorionic Gonadotropin Beta (CGB) Promoter: Dlx3 recognizes and binds to a specific site in the promoter region of the human CGB gene. nih.gov

Gonadotropin-Releasing Hormone Receptor (GNRHR) Promoter: Dlx3 activates the transcription of the GNRHR gene by binding to a downstream regulatory element within its promoter. uniprot.org

These interactions highlight Dlx3's role as a direct effector of transcriptional activation at specific gene loci, thereby controlling key cellular events like cell cycle progression, differentiation, and hormonal regulation.

Protein-Protein Interactions of Dlx3

Beyond its interaction with DNA, Dlx3 engages in numerous protein-protein interactions that are critical for its function. nih.govthermofisher.com These interactions can modify its transcriptional activity, recruit co-activators or co-repressors, or sequester it from its DNA targets.

Dlx3 collaborates with a host of other transcription factors to orchestrate complex developmental programs. These interactions often occur in a cell-type-specific manner and are fundamental to its biological roles.

Msx2: Dlx3 and Msx proteins (Msx1 and Msx2) share overlapping expression domains and are often involved in the same developmental processes, such as limb and craniofacial development. researchgate.netnih.gov In vitro studies show Dlx3 can physically associate with the Msx1 protein. nih.govnih.gov This interaction is thought to be a form of functional antagonism, where the proteins may compete for DNA binding sites or form heterodimers that abrogate each other's function. nih.gov This interplay is crucial for balancing proliferation and differentiation signals.

Dlx5: Dlx3 and Dlx5 are part of the same gene family and are co-regulated during skeletal development. Dlx3 directly controls the expression of Dlx5, placing it upstream in the regulatory hierarchy of osteogenesis. nih.gov Their coordinated expression is essential for proper bone formation.

Runx2: A master regulator of osteoblast differentiation, Runx2 physically interacts with Dlx3. researchgate.net This cooperation is essential for regulating osteoblast-specific genes, suggesting a synergistic relationship in controlling bone development. researchgate.netresearchgate.net

Osx (Osterix/Sp7): Dlx3 is a known regulator of Sp7/Osterix expression, another indispensable transcription factor for osteoblast differentiation. nih.gov The functional network is further highlighted by evidence that the tumor suppressor p53 can disrupt the Dlx5-Osx interaction, thereby inhibiting the osteoblast differentiation program that Dlx3 helps initiate. nih.gov

p53: Dlx3 forms a direct physical complex with the tumor suppressor protein p53. nih.gov This interaction occurs on the promoter of the p21 gene and serves to co-activate its transcription, thereby linking Dlx3 to the regulation of cell cycle progression and tumor suppression. nih.gov

| Interacting Protein | Context of Interaction | Functional Outcome | References |

|---|---|---|---|

| Msx2 (and Msx1) | Epidermal and skeletal development | Functional antagonism; potential heterodimerization to modulate activity. | nih.govresearchgate.netnih.gov |

| Dlx5 | Skeletal development | Dlx3 activates Dlx5 expression; part of a regulatory cascade. | nih.gov |

| Runx2 | Osteoblast differentiation | Physical interaction; cooperative regulation of osteoblast-specific genes. | researchgate.netresearchgate.net |

| Osx (Osterix/Sp7) | Osteoblast differentiation | Dlx3 regulates Osx expression. | nih.gov |

| p53 | Cell cycle control, tumor suppression | Physical interaction on the p21 promoter to enhance its expression. | nih.gov |

Based on a comprehensive review of the available scientific literature, there is no specific chemical compound identified as "Dlx-iso3." The term "Dlx" refers to a family of homeobox transcription factors, such as Dlx1, Dlx2, Dlx3, Dlx5, and Dlx6, which are crucial in embryonic development. However, "this compound" does not correspond to a recognized isoform or a distinct chemical entity within this family or in broader chemical databases.

Therefore, it is not possible to provide an article on the molecular mechanisms, regulatory relationships, and chromatin dynamics of a compound named "this compound" as no such entity is described in the scientific literature. The information available pertains to the Dlx family of proteins and their genetic regulation, which falls outside the scope of an article focused on a specific chemical compound.

For accurate and scientifically grounded information, it is recommended to refer to the specific members of the Dlx gene and protein family.

Dlx Iso3 Involvement in Developmental Biology

Craniofacial and Branchial Arch Morphogenesis

Dlx genes are prominently expressed in the ectomesenchyme of the embryonic branchial arches, which are the precursors to the jaw, auditory ossicles, and other facial and neck structures. nih.gov Their nested expression patterns within these arches establish a "Dlx code" that specifies regional identity along the proximodistal (upper-to-lower) axis of the jaw. nih.govnih.govnih.gov

The patterning of the first branchial arch, the primordium of the jaw, is a classic example of the Dlx code in action. nih.govnih.gov Dlx transcription factors are crucial for establishing the distinct identities of the upper jaw (maxilla) and lower jaw (mandible). capes.gov.br In the ectomesenchyme of the first arch, Dlx1 and Dlx2 are expressed in both the maxillary and mandibular prominences, while Dlx5 and Dlx6 are restricted to the mandibular (lower jaw) prominence. nih.gov

Research using knockout mouse models has elucidated this patterning mechanism. Inactivation of both Dlx1 and Dlx2 results in defects primarily in the upper jaw. nih.govnih.gov Conversely, the loss of Dlx5 and Dlx6 leads to a more dramatic phenotype: a homeotic transformation of the lower jaw into an upper jaw structure. nih.govresearchgate.net This demonstrates that Dlx5 and Dlx6 are essential for conferring lower jaw identity. researchgate.net These findings support a model where Dlx1/2 regulate upper jaw development, while the combination of Dlx1/2 and Dlx5/6 specifies the lower jaw fate. nih.gov

Table 1: Genetic Regulation of Jaw Patterning by Dlx Genes

| Gene(s) Knockout | Primary Phenotype in First Branchial Arch | Interpretation |

|---|---|---|

| Dlx1/2 | Defects in upper jaw (maxilla) development | Dlx1/2 are required for maxillary morphogenesis. nih.govnih.gov |

Beyond the jaw, Dlx genes are fundamental to the development of a wide array of structures derived from the branchial arches. The branchial arches give rise to the bones of the middle ear, the hyoid bone, and the cartilages of the larynx. The nested expression patterns of Dlx genes are crucial for the correct specification and morphogenesis of these elements. nih.gov

Studies on compound Dlx mutants have revealed complex genetic interactions, including partial redundancy and antagonism, in patterning these structures. nih.govnih.gov For instance, mutations in various combinations of Dlx1, Dlx2, Dlx5, and Dlx6 lead to significant and distinct malformations in branchial arch-derived skeletal elements, highlighting their combinatorial role in development. nih.govdntb.gov.ua Furthermore, Dlx3 has been shown to play a role in the development of craniofacial bones derived from neural crest cells, which populate the branchial arches. nih.govnih.gov Conditional inactivation of Dlx3 in these cells leads to altered bone mineralization and density in the skull and mandible. nih.gov

The development of craniofacial structures relies on a continuous and reciprocal dialogue between the ectoderm-derived epithelium and the underlying neural crest-derived mesenchyme. nih.govnih.gov These mesenchymal-epithelial interactions are fundamental for processes like tooth development (odontogenesis) and salivary gland formation. nih.gov Dlx genes, expressed in the cranial mesenchyme, are key regulators of this signaling exchange.

The mesenchyme provides instructive signals that direct the overlying epithelium to invaginate and differentiate, forming structures like teeth and hair follicles. nih.gov In turn, the epithelium sends signals back to the mesenchyme, influencing its proliferation and differentiation. nih.gov Dlx genes within the mesenchymal cells act as downstream effectors of signaling pathways (like the Endothelin-1 pathway) and as upstream regulators of other signaling molecules and transcription factors that mediate these interactions. researchgate.net By controlling the expression of genes that orchestrate cell fate and morphogenesis, the Dlx code in the mesenchyme effectively dictates the developmental program of the associated epithelium, ensuring the coordinated growth and patterning of complex craniofacial organs.

Neurogenesis and Neural Development

In the developing central nervous system, Dlx genes are master regulators of the specification and differentiation of inhibitory GABAergic interneurons. nih.gov They are primarily expressed in the ventral telencephalon, the embryonic origin of the basal ganglia and the source of most cortical interneurons. nih.gov

GABA is the primary inhibitory neurotransmitter in the brain, and the proper functioning of neural circuits depends on a precise balance of excitation and inhibition. Dlx transcription factors are essential for the generation of GABAergic neurons. nih.gov They directly regulate the expression of the glutamic acid decarboxylase (Gad) genes (Gad1 and Gad2), which encode the enzymes responsible for synthesizing GABA from glutamate. nih.govresearchgate.net

Studies have shown that DLX1 and DLX2 proteins bind directly to the promoter regions of Gad1 and Gad2 to activate their transcription. nih.gov In mouse models where both Dlx1 and Dlx2 are knocked out, there is a severe reduction in GABA levels in the forebrain and a failure in the proper differentiation of GABAergic interneurons. nih.govresearchgate.net This demonstrates that Dlx genes are not only required for the migration of these neurons but are also intrinsically necessary for their differentiation and neurotransmitter specification. nih.gov The Dlx-orchestrated gene regulatory network is extensive, with DLX proteins acting as both transcriptional activators and repressors to drive the complex program of GABAergic neuron development. nih.govresearchgate.net

Table 2: Key Dlx Target Genes in GABAergic Neuron Differentiation

| Dlx Factor | Target Gene | Function of Target Gene | Consequence of Dlx Regulation |

|---|---|---|---|

| DLX1/DLX2 | Gad1 (GAD67) | GABA Synthesis | Activation of GABA production. nih.gov |

| DLX1/DLX2 | Gad2 (GAD65) | GABA Synthesis | Activation of GABA production. nih.gov |

| DLX1/DLX2 | Arx | Interneuron migration and differentiation | Part of the regulatory cascade for interneuron development. |

The striatum, a key component of the basal ganglia, is crucial for motor control and cognitive functions. Its development is heavily dependent on Dlx genes. The striatal subventricular zone (SVZ) is a proliferative region that generates striatal neurons. nih.gov Research has demonstrated that Dlx1 and Dlx2 are vital for the integrity of the striatal SVZ and the differentiation of neurons born from this zone. nih.gov

In mice lacking both Dlx1 and Dlx2, early-born striatal neurons can migrate to their appropriate location, but later-born neurons accumulate within the proliferative SVZ and fail to differentiate properly. nih.govnih.gov This suggests a time-dependent blockage in striatal development caused by the absence of Dlx function. nih.gov The abnormal development of the SVZ disrupts the production and differentiation of a specific class of neurons known as matrix neurons. nih.gov Furthermore, Dlx expression is noted in parenchymal progenitors within the striatum, suggesting a role in neurogenesis that may occur even under conditions of progressive neurodegeneration. unito.itresearchgate.net

Compound and Gene List

| Name | Type |

| Dlx-iso3 | Subject of Article (interpreted as Dlx gene family) |

| Dlx1 | Gene/Protein |

| Dlx2 | Gene/Protein |

| Dlx3 | Gene/Protein |

| Dlx4 | Gene/Protein |

| Dlx5 | Gene/Protein |

| Dlx6 | Gene/Protein |

| Endothelin-1 | Protein (Signaling Molecule) |

| GABA (Gamma-Aminobutyric Acid) | Neurotransmitter |

| Gad1 (GAD67) | Gene/Enzyme |

| Gad2 (GAD65) | Gene/Enzyme |

| Glutamate | Neurotransmitter/Amino Acid |

| Arx | Gene/Protein |

| Lhx6 | Gene/Protein |

| DLX1 | Protein |

| DLX2 | Protein |

Molecular Mechanisms Governing Proneural Gene Expression

While the primary roles of Dlx3 are well-documented in ectodermal and skeletal development, its involvement in proneural gene expression is also an area of active research. The Dlx gene family, in general, is known to be involved in the development of the nervous system, particularly in the migration and differentiation of GABAergic neurons. nih.gov Dlx3, in particular, has been shown to negatively regulate central nervous system markers in the epidermis and anterior neural plate in Xenopus embryos. nih.gov This suggests a role for Dlx3 in defining neural boundaries and promoting epidermal fate by suppressing neural characteristics in non-neural tissues. The intricate regulatory networks governing proneural gene expression are complex, and Dlx3 appears to be a key player in modulating these pathways to ensure proper tissue specification during embryonic development.

Ectodermal Appendage Development

Dlx3 is a master regulator of the development of ectodermal appendages, which include hair follicles, teeth, and glands. nih.gov Its function is essential for the epithelial-mesenchymal interactions that drive the formation of these structures. biologists.com The developmental defects observed in TDO syndrome, such as enamel hypoplasia and kinky, curly hair, are direct consequences of impaired Dlx3 function. nih.govnih.gov

Dlx3 is indispensable for both the initial formation (morphogenesis) of hair follicles and their subsequent cyclical regeneration. nih.govnih.gov The selective removal of Dlx3 in the epidermis leads to a complete absence of hair (alopecia) due to the failure of the hair shaft and inner root sheath to form correctly. nih.govnih.gov This is a result of abnormal differentiation of the cortex of the hair shaft. nih.govnih.gov

Research has elucidated a signaling cascade where Dlx3 is positioned downstream of Wnt signaling and acts as an upstream regulator of other transcription factors crucial for hair follicle differentiation, such as Hoxc13 and Gata3. nih.govnih.gov Furthermore, the colocalization of phospho-Smad1/5/8 with Dlx3 suggests a regulatory role for BMP signaling in Dlx3 function during hair morphogenesis. nih.govresearchgate.net In the hair cycle, the absence of Dlx3 in telogen (resting phase) bulge stem cells is associated with a loss of BMP signaling, which prevents the re-initiation of the hair follicle growth cycle (anagen). nih.gov Additionally, in mutant follicles, the catagen (regression phase) is delayed, and there is persistent cell proliferation. nih.gov

Dlx3 plays a direct and critical role in the differentiation of keratinocytes in the hair matrix, guiding them to form the hair shaft and the inner root sheath (IRS). nih.gov The absence of Dlx3 leads to a failure in the formation of these structures, resulting in alopecia. nih.govnih.gov Dlx3's regulatory function includes controlling the expression of genes that are essential for the structural integrity of the hair, such as Hoxc13. nih.gov Overexpression of the Hairless (Hr) protein has been shown to down-regulate Dlx3 expression, leading to abnormal formation of the IRS, further highlighting the importance of precise Dlx3 regulation in hair follicle development. nih.gov

| Structure | Role of Dlx3 | Consequence of Dlx3 Ablation |

| Hair Shaft | Regulates differentiation of cortex cells | Failure to form, leading to alopecia |

| Inner Root Sheath (IRS) | Controls differentiation of IRS layers | Failure to form, contributing to alopecia |

Dlx3 is a key transcription factor involved in the terminal differentiation of keratinocytes, the primary cells of the epidermis. nih.gov Its misexpression in the basal layer of the epidermis leads to decreased keratinocyte proliferation and premature terminal differentiation. nih.gov The ablation of Dlx3 in the epidermis results in epidermal hyperproliferation and abnormal keratinocyte differentiation, which is linked to skin inflammation and a defective skin barrier. nih.govnih.gov This suggests that Dlx3 is a critical regulator of epidermal homeostasis. nih.gov

The role of Dlx3 in tooth development (odontogenesis) is well-established, with its expression detected in both the epithelium and mesenchyme of all developing teeth. nih.gov At later stages of tooth development, Dlx3 is found in both ameloblasts (enamel-forming cells) and odontoblasts (dentin-forming cells). nih.gov While the early embryonic lethality of mice completely lacking Dlx3 has hindered a full understanding of its function in tooth development, the dental abnormalities seen in TDO syndrome, such as thin and poorly mineralized enamel (amelogenesis imperfecta) and enlarged pulp chambers (taurodontism), strongly indicate its crucial role. maayanlab.cloudnih.gov Mutations in DLX3 have been shown to significantly decrease the proliferation and inhibit the odontogenic differentiation and mineralization of human dental pulp stem cells. nih.gov

| Dental Tissue | Role of Dlx3 | Clinical Manifestation in TDO Syndrome |

| Enamel | Regulates ameloblast differentiation and enamel matrix protein expression | Amelogenesis imperfecta (thin, weak enamel) |

| Dentin | Involved in odontoblast differentiation | Taurodontism (enlarged pulp chambers) |

Skeletal Development and Osteogenesis

Dlx3 is a significant regulator of bone development (osteogenesis) and maintenance of bone mass. encyclopedia.pubnih.gov It is expressed in cells of the osteoblastic lineage and plays a role in both intramembranous and endochondral ossification. encyclopedia.pubnih.gov Interestingly, while Dlx5 and Dlx6 are considered positive regulators of early osteoblastic differentiation, Dlx3 appears to have a more nuanced role, being highly expressed in more differentiated osteoblasts and osteocytes. mdpi.comencyclopedia.pub

Studies have shown that Dlx3 can act as a negative modulator of bone mass. nih.gov It regulates the expression of other crucial bone-related transcription factors, including Dlx5, Dlx6, Runx2, and Sp7. mdpi.comnih.gov Dlx3 also targets genes important for mineral deposition and bone turnover. nih.gov The increased bone mineral density observed in individuals with TDO syndrome is consistent with a role for Dlx3 in attenuating bone formation to maintain skeletal homeostasis. mdpi.comnih.gov

| Process | Role of Dlx3 | Effect of Mutation (TDO Syndrome) |

| Osteoblast Differentiation | Regulates late-stage differentiation and modulates other key osteogenic transcription factors | Altered osteoblast activity |

| Bone Mass Regulation | Acts as a negative modulator to maintain homeostasis | Increased bone mineral density |

Based on a thorough review of the provided sources, it is not possible to generate an article on the chemical compound “this compound” within the requested biological framework. The scientific literature does not identify "this compound" as a chemical compound directly involved in developmental biology, such as osteoblast differentiation, bone formation, or placental development.

The term "Dlx" overwhelmingly refers to a family of homeobox genes (e.g., DLX3) and their corresponding protein products, which are transcription factors crucial for embryonic development nih.govnih.govwikipedia.org. It is the Dlx3 protein , not a chemical compound, that is extensively documented as playing a key role in the biological processes outlined in the query, including:

Skeletal and Bone Development: Dlx genes are essential for craniofacial morphogenesis and bone development nih.govmdpi.com. Specifically, the Dlx3 protein regulates bone formation by controlling the expression of other critical genes like Dlx5, Dlx6, and Runx2 mdpi.com. Mutations in the DLX3 gene are associated with tricho-dento-osseous syndrome, a condition characterized by abnormalities in hair, teeth, and bone mdpi.comnih.gov.

Placental Formation: The Dlx3 protein is a known regulator of placental development wikipedia.orgwikigenes.org. It is required for normal placental morphogenesis and the expression of genes necessary for proper trophoblast differentiation and function nih.govwikigenes.org.

The name "this compound" appears to be a misnomer, potentially conflating the Dlx3 protein with a similarly named but unrelated chemical. One commercial chemical supplier—a source type explicitly excluded by the user's instructions—lists a compound with this name, identifying it as a synthetic impurity related to the pharmaceutical duloxetine (B1670986) smolecule.com. However, this source does not provide any peer-reviewed evidence of its role in developmental biology.

Therefore, an article focusing solely on a chemical compound named "this compound" and its involvement in developmental biology as requested cannot be written, as the subject does not exist in the scientific context provided. The functions described in the outline are attributed to the Dlx3 transcription factor.

Dlx Iso3 in Cellular Processes

Cell Differentiation Pathways

Dlx-iso3 is a critical regulator in the determination of cell fate and the progression of progenitor cells into terminally differentiated states across multiple lineages. It functions within complex signaling networks to activate or repress target genes, thereby steering the developmental trajectory of these cells.

This compound is integral to the proper development and specification of epithelial cell lineages, most notably in structures such as hair follicles. As a downstream target of Wnt signaling, this compound acts as a crucial transcriptional regulator for the formation and regeneration of hair. portlandpress.comnih.gov Its expression is essential for the correct morphogenesis and differentiation programs of the epidermis. portlandpress.com Mutations in the DLX3 gene are associated with Tricho-Dento-Osseous (TDO) syndrome, an autosomal dominant ectodermal dysplasia, highlighting its importance in the development of epithelial- and mesenchymal-derived organs like hair and teeth.

The role of this compound in hair follicle differentiation is well-established. It is a key transcriptional regulator essential for hair formation and regeneration. nih.gov The selective removal of this compound in the epidermis leads to a complete absence of hair (alopecia), which is caused by the failure of the hair shaft and inner root sheath to form correctly due to abnormal differentiation of the cortex. portlandpress.comnih.gov

This compound is positioned downstream of the Wnt signaling pathway and acts as an upstream regulator of other transcription factors that govern hair follicle differentiation, such as Hoxc13 and Gata3. portlandpress.comnih.gov Furthermore, its interaction with BMP signaling pathways is indicated by the colocalization of phospho-Smad1/5/8 and this compound during hair morphogenesis. portlandpress.comnih.gov The expression of this compound is necessary for the re-initiation of the hair follicle growth cycle. nih.gov

Table 1: Role of this compound in Hair Follicle Cell Differentiation

| Cellular Process | Role of this compound | Key Interacting Pathways | Downstream Targets | Effect of Ablation |

| Hair Follicle Morphogenesis | Essential for hair formation and regeneration. portlandpress.comnih.gov | Wnt, BMP portlandpress.comnih.gov | Hoxc13, Gata3 portlandpress.comnih.gov | Failure of hair shaft and inner root sheath formation, leading to alopecia. portlandpress.comnih.gov |

| Hair Follicle Cycling | Necessary for the re-initiation of the hair growth cycle. nih.gov | BMP portlandpress.comnih.gov | - | Loss of BMP signaling in telogen bulge stem cells, preventing the start of a new growth cycle. portlandpress.comnih.gov |

This compound is a significant factor in the differentiation of both odontoblasts and osteoblasts, the specialized cells responsible for dentin and bone formation, respectively.

In the context of odontoblast lineage, this compound expression is observed during tooth development. A mutant form of this compound has been shown to disrupt odontoblast polarization and dentin formation, leading to a reduced number of odontoblasts and enhanced apoptosis. This disruption in cytodifferentiation results in aberrations in dentin tubule formation and matrix production.

Regarding osteoblast lineage progression, this compound is highly expressed in differentiated osteoblasts and osteocytes. nih.gov It strongly upregulates osteoblastic markers, with a potency comparable to Dlx5. nih.gov Studies suggest that this compound may play a distinct role in the later stages of osteoblast differentiation and in osteocyte function. nih.gov Overexpression of this compound in osteoprogenitor cells promotes the induction of osteogenic markers. This compound also participates in a regulatory network with other homeodomain proteins like Msx2 and Dlx5 to mediate the development of the bone phenotype through sequential association with promoter regulatory elements of genes like osteocalcin (B1147995). Furthermore, this compound stimulates the osteogenic differentiation of human dental follicle precursor cells via a BMP2-dependent pathway and a feedback control mechanism. frontiersin.org

Table 2: this compound in Odontoblast and Osteoblast Differentiation

| Lineage | Function of this compound | Molecular Interactions | Observed Effects |

| Odontoblast | Regulates cytodifferentiation, polarization, and matrix production. | - | Mutant this compound disrupts dentin formation and enhances odontoblast apoptosis. |

| Osteoblast | Promotes late-stage differentiation and osteocyte function. nih.govnih.gov | Interacts with Msx2, Dlx5, and Runx2 on the osteocalcin gene promoter. Regulates the BMP/SMAD1-pathway. frontiersin.org | Overexpression induces osteogenic markers; strongly upregulates osteoblastic markers. nih.gov |

Cell Proliferation Regulation

This compound also exerts control over cell proliferation, with its effects being context-dependent and varying across different cell types and developmental stages.

In the hair follicle, the absence of this compound is associated with increased cell proliferation. Mutant catagen follicles, where this compound is ablated, exhibit delayed regression and persistent proliferation. portlandpress.comnih.gov This suggests that this compound is normally involved in the cessation of proliferation that characterizes the catagen phase of the hair cycle. The persistent proliferation in the absence of this compound may be partly due to a lack of BMP signaling. nih.gov

This compound has been shown to regulate the expansion of progenitor cell populations in various tissues. For instance, in bone marrow mesenchymal stem cells (BMSCs), wild-type this compound acts as a negative regulator of cell proliferation. Overexpression of this compound inhibits BMSC proliferation, while its knockdown promotes it. Conversely, a specific mutation in this compound associated with TDO syndrome leads to increased BMSC proliferation through the H19/miR-675 axis.

Similarly, in human dental pulp cells (hDPCs), this compound inhibits proliferation. This inhibitory effect is mediated through the inactivation of the canonical Wnt/β-catenin signaling pathway. This compound enhances the expression of DKK1, an antagonist of the Wnt signaling pathway, thereby suppressing the proliferation of hDPCs.

Table 3: this compound in the Regulation of Progenitor Cell Proliferation

| Progenitor Cell Type | Effect of this compound | Mechanism of Action |

| Hair Follicle Cells | Inhibits proliferation during the catagen phase. portlandpress.comnih.gov | Potentially mediated by BMP signaling. nih.gov |

| Bone Marrow Mesenchymal Stem Cells (BMSCs) | Negative regulator of proliferation. | Involves the H19/miR-675 axis. |

| Human Dental Pulp Cells (hDPCs) | Inhibits proliferation. | Inactivates the Wnt/β-catenin pathway by increasing DKK1 expression. |

Dlx Gene Family in Cellular Migration and Pattern Formation (e.g., Neural Crest Cells)

The Dlx family of transcription factors plays a pivotal role in the development and patterning of neural crest cells, which are a migratory population of embryonic cells that give rise to a wide array of tissues. youtube.com While information on a specific "this compound" compound is not found, the functions of various Dlx proteins in these cellular processes have been a subject of investigation.

Research indicates that Dlx genes are expressed in the neural crest-derived mesenchyme of the pharyngeal arches and are essential for the patterning of the craniofacial skeleton. nih.gov For instance, studies involving the misexpression of Dlx2 and Dlx5 in avian embryos have demonstrated their capacity to induce localized changes in skeletal development, suggesting a role in directing the aggregation of ectomesenchymal cells that will form skeletal elements. nih.gov

Furthermore, the expression of genes like dlx2a in zebrafish is observed in migrating cranial neural crest cells that contribute to the pharyngeal arches. sdbonline.org Knockdown experiments of dlx2a have been shown to affect migrating neural crest cells, leading to reduced expression of crest cell markers and increased apoptosis. sdbonline.org This underscores the importance of Dlx proteins in the survival and proper migration of these cells.

The patterning of the embryonic ectoderm, from which neural crest cells arise, is a multi-step process where Dlx proteins help to define the boundaries between the neural plate and non-neural ectoderm. sdbonline.org This positioning is critical for the subsequent induction and migration of neural crest cells.

The table below summarizes findings on the role of the Dlx gene family in cellular processes related to neural crest cells, as specific data for a "this compound" compound is unavailable.

| Gene/Protein | Model Organism | Experimental Approach | Key Findings in Cellular Migration and Pattern Formation |

| Dlx2 | Avian Embryos | Sustained misexpression (RCAS-Dlx2) | Induces aggregation of undifferentiated mesenchyme, leading to the formation of ectopic skeletal elements in the upper jaw. nih.gov |

| Dlx5 | Avian Embryos | Sustained misexpression (RCAS-Dlx5) | Results in similar patterns of local, stereotypical changes in skeletal development in the upper jaw as Dlx2. nih.gov |

| dlx2a | Zebrafish (Danio rerio) | Antisense morpholino oligonucleotides (knockdown) | Knockdown affects migrating neural crest cells, reducing the expression of crestin and sox9a, and increasing apoptosis. sdbonline.org |

| Dlx3 | Mouse (Mus musculus) | Conditional inactivation in neural crest-derived cells | Deletion alters the shape of the calvaria, suggesting a role in the patterning of craniofacial bones. nih.gov |

Signaling Pathway Modulations Involving Dlx Iso3

Wnt Signaling Pathway Integration

The Wnt signaling pathway is a fundamental cascade involved in embryogenesis and tissue homeostasis. Dlx3 is integrated into this pathway as both a downstream effector and an upstream regulator, participating in complex feedback mechanisms.

Dlx3 Position Downstream of Wnt Signaling

Evidence from studies on hair follicle development indicates that Dlx3 expression is, in part, regulated by the Wnt signaling pathway. This positions Dlx3 as a downstream target of Wnt-mediated transcriptional activation. The activation of the Wnt pathway leads to the accumulation of β-catenin in the nucleus, which then associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to initiate the transcription of target genes, including Dlx3 in specific cellular contexts.

Cross-talk and Regulatory Loops

Dlx3 engages in significant cross-talk with the Wnt signaling pathway, primarily through the regulation of Wnt antagonists. Research has demonstrated that Dlx3 can directly bind to the promoter of Dickkopf-1 (DKK1), a potent inhibitor of the Wnt pathway, and stimulate its expression. nih.govnih.gov By upregulating DKK1, Dlx3 effectively dampens Wnt signaling, creating a negative feedback loop. This regulatory circuit is crucial in modulating cellular processes such as the proliferation of human dental pulp cells. nih.govnih.gov

Furthermore, Dlx3 has been shown to regulate the Wnt/β-catenin pathway through the histone methylation of another Wnt antagonist, DKK4. This indicates a multifaceted regulatory role for Dlx3 in fine-tuning the output of the Wnt signaling cascade.

| Interaction | Mechanism | Outcome | Cellular Context |

| Dlx3 and Wnt Signaling | Dlx3 is a downstream target of Wnt signaling. | Wnt activation leads to Dlx3 expression. | Hair follicle development |

| Dlx3 and DKK1 | Dlx3 directly binds to the DKK1 promoter. | Increased DKK1 expression, leading to inhibition of Wnt signaling. | Human dental pulp cells |

| Dlx3 and DKK4 | Dlx3 modulates histone methylation of the DKK4 promoter. | Regulation of Wnt/β-catenin pathway. | Osteogenic differentiation of bone marrow mesenchymal stem cells |

Bone Morphogenetic Protein (BMP) Signaling Pathway Interactions

The BMP signaling pathway is another critical regulator of embryonic development and tissue morphogenesis. Dlx3's interaction with this pathway is characterized by its role as a direct regulatory target and its participation in feedback mechanisms.

Dlx3 as a Regulatory Target of BMP Signaling

The transcription of the Dlx3 gene is directly induced by BMP signaling. nih.gov Specifically, Bone Morphogenetic Protein-2 (BMP-2) has been shown to transactivate Dlx3 expression. nih.govnih.govresearchgate.net This induction is mediated by the canonical BMP signaling pathway, which involves the phosphorylation and nuclear translocation of Smad proteins (Smad1 and Smad4). These Smad complexes then bind to specific response elements within the Dlx3 promoter to initiate its transcription. nih.gov This positions Dlx3 as a key downstream effector of BMP signaling in various cellular contexts, including keratinocytes and odontoblasts. nih.govnih.govresearchgate.net

| BMP Ligand | Mediating Factors | Effect on Dlx3 | Cellular Context |

| BMP-2 | Smad1, Smad4 | Upregulation of Dlx3 transcription. | Keratinocytes |

| BMP-2 | p38, Smad5 | Upregulation of Dlx3 expression. | Osteoblastic MC3T3-E1 cells |

| BMP-2 | Dlx3/Osx signaling pathway | Stimulation of Dlx3 expression and nuclear translocation. | Odontoblasts |

Feedback Mechanisms with BMP2

The relationship between Dlx3 and BMP2 extends beyond a simple linear pathway, incorporating feedback loops that are crucial for sustained signaling and cellular differentiation. In the context of osteogenic differentiation of dental follicle cells, a positive feedback loop has been identified where Dlx3 and BMP2 mutually reinforce their expression. nih.gov Dlx3 can stimulate the expression of BMP2, which in turn further upregulates Dlx3, creating a self-amplifying loop that drives the differentiation process. This reciprocal activation highlights a critical mechanism for the robust induction and maintenance of cellular phenotypes.

NOTCH Signaling Pathway Regulation

The NOTCH signaling pathway is a highly conserved cell-cell communication system that governs cell fate decisions. Dlx3's interaction with the NOTCH pathway reveals a further layer of regulatory complexity in the control of cellular differentiation.

In dental follicle cells, the overexpression of Dlx3 has been observed to induce the NOTCH signaling pathway. nih.gov Interestingly, the subsequent activation of NOTCH signaling exerts a negative regulatory effect on the osteogenic differentiation process that is directed by the BMP2/Dlx3 axis. nih.gov This induction of NOTCH signaling by Dlx3, which then acts to inhibit the Dlx3-mediated differentiation program, constitutes a negative feedback loop. This mechanism likely serves to finely tune the extent and timing of differentiation, preventing excessive or premature cell fate commitment.

| Regulator | Target Pathway | Effect | Functional Outcome |

| Dlx3 | NOTCH Signaling | Induction of the pathway. | Negative regulation of BMP2/Dlx3-directed osteogenic differentiation. |

Reciprocal Regulation of Dlx and NOTCH Signaling

The relationship between the Dlx family and the NOTCH signaling pathway is complex, often involving reciprocal and context-dependent regulation. This interplay is crucial for the precise control of progenitor cell differentiation.

Research in the subcortical telencephalon has shown that Dlx1 and Dlx2 are necessary to downregulate NOTCH signaling during the specification and differentiation of later-stage progenitor cells. nih.gov This suggests that as neuronal differentiation progresses, Dlx proteins act to attenuate the self-renewing signals promoted by the NOTCH pathway, thereby allowing progenitor cells to exit the cell cycle and mature.

Conversely, the NOTCH signaling pathway can influence Dlx expression. In the development of the pharyngeal arches, there is an antagonistic relationship between Endothelin-1 (EDN1) signaling, which promotes the expression of Dlx genes like Dlx5 and Dlx6, and the JAGGED-NOTCH signaling pathway. nih.govbiologists.com Specifically, in zebrafish, Jag1b and Notch2 establish the dorsal patterning domain and antagonize the Edn1-Ednra signaling that is required for the expression of Dlx genes in the intermediate and distal domains. nih.govbiologists.com This indicates a reciprocal inhibitory loop where Dlx and NOTCH signaling pathways define distinct developmental domains.

| Interacting Partners | Regulatory Action | Biological Context | Key Findings |

| Dlx1/Dlx2 and NOTCH Signaling | Dlx1/Dlx2 downregulate NOTCH signaling | Subcortical telencephalon progenitor differentiation | Essential for the progression of neuronal differentiation from later-stage progenitors. nih.gov |

| JAGGED-NOTCH and Edn1-Dlx Signaling | JAGGED-NOTCH signaling antagonizes Edn1-induced Dlx expression | Pharyngeal arch patterning in zebrafish | Establishes the boundary between upper and lower jaw patterning domains. nih.govbiologists.com |

Impact on Cell Fate Decisions

The Dlx family of transcription factors plays a pivotal role in dictating the fate of neural progenitor cells, particularly in the forebrain. A primary example of this is the decision between a neuronal and an oligodendroglial lineage.

Studies have demonstrated that Dlx genes are essential for the development of GABAergic interneurons. nih.govnih.gov In contrast, they actively repress the acquisition of an oligodendroglial fate. nih.govscholaris.ca In mice lacking both Dlx1 and Dlx2 (Dlx1/2 double knockout), there is a significant reduction in GABAergic interneurons and a corresponding increase in oligodendrocyte progenitor cells. nih.govnih.gov This indicates that Dlx transcription factors function as a switch, promoting neuronal fate while inhibiting the glial lineage from a common progenitor pool. nih.gov This regulation is achieved, in part, through the direct transcriptional repression of genes required for oligodendrocyte development. nih.gov

Further research has elucidated a reciprocal relationship between the expression of DLX2 and OLIG2, a key transcription factor for oligodendrocyte development. In the medial gangionic eminence (MGE), as progenitor cells migrate and begin to differentiate, there is a progressive decrease in OLIG2 expression and an increase in DLX2 expression. nih.gov

| Dlx Gene Function | Cell Fate Promoted | Cell Fate Inhibited | Mechanism of Action |

| Dlx1/Dlx2 | GABAergic interneurons | Oligodendrocyte progenitor cells | Transcriptional repression of genes required for oligodendroglial development. nih.govnih.govscholaris.ca |

Retinoic Acid (RA) and Endothelin-1 Signaling Pathway Interactions

The expression and function of Dlx genes are also modulated by the Retinoic Acid (RA) and Endothelin-1 (ET-1) signaling pathways, which are critical for various aspects of embryonic development.

Retinoic Acid (RA) Signaling

Retinoic acid, a metabolite of vitamin A, is a potent signaling molecule involved in patterning and differentiation throughout the embryo. nih.gov Research has indicated that RA signaling can act as a repressor of Dlx gene expression. For instance, the administration of retinoic acid to zebrafish embryos before or during cranial neural crest migration leads to a reduction in Dlx gene expression in ectomesenchymal cells. biologists.com This suggests that precise spatial and temporal control of RA levels is necessary to allow for the proper expression of Dlx genes and the subsequent development of the structures they regulate.

Endothelin-1 (ET-1) Signaling

The Endothelin-1 signaling pathway is crucial for the development of neural crest-derived tissues, particularly in the craniofacial region. nih.gov There is a direct and positive regulatory relationship between ET-1 signaling and the expression of certain Dlx genes. In the developing branchial arches, ET-1 signaling is a prerequisite for the expression of dHAND, a transcription factor involved in craniofacial morphogenesis. nih.gov This regulation is mediated by Dlx6, which acts as an intermediary between the ET-1 signal and dHAND transcription. nih.gov The expression of Dlx6 itself is dependent on ET-1 signaling, as it is downregulated in the branchial arches of mice with a mutation in the endothelin A receptor (EdnrA). nih.gov Furthermore, EDN1-EDNRA signaling is essential for the expression of Dlx5 and Dlx6 in the distal and intermediate domains of the developing lower jaw. nih.govbiologists.com

| Signaling Pathway | Effect on Dlx Gene Expression | Specific Dlx Genes Affected | Developmental Context |

| Retinoic Acid (RA) | Repression | Dlx family | Cranial neural crest migration in zebrafish. biologists.com |

| Endothelin-1 (ET-1) | Activation/Induction | Dlx5, Dlx6 | Craniofacial and lower jaw development. nih.govbiologists.comnih.gov |

Genetic Studies and Models for Dlx Iso3 Research

Targeted Gene Inactivation and Null Mutation Analysis (e.g., Dlx1, Dlx2, Dlx5, Dlx6)

Targeted gene inactivation, or knockout technology, in mice has been a cornerstone for understanding the in vivo functions of individual Dlx genes. These studies involve the creation of null mutations, where a specific gene is rendered non-functional, allowing researchers to observe the resulting phenotypic consequences.

Single and compound (double) knockout mouse models for Dlx1, Dlx2, Dlx5, and Dlx6 have revealed a wide range of developmental abnormalities, highlighting their critical roles in various biological processes.

Mice with a single null mutation in either Dlx1 or Dlx2 exhibit abnormalities in the forebrain. nih.gov However, the phenotypes of single mutants are often less severe than those of compound mutants, suggesting overlapping functions. scispace.com For instance, Dlx1 knockout mice may die within a month of birth due to enteric nervous system dysfunction, while Dlx2 null neonates die shortly after birth. pnas.org

The inactivation of Dlx5 results in perinatal lethality, with significant craniofacial abnormalities and malformations of the vestibular organ. nih.gov Double knockout of Dlx5 and Dlx6 leads to even more severe defects, including a homeotic transformation of the lower jaw into an upper jaw-like structure and split-hand/split-foot malformations (SHFM). nih.govnih.gov

Compound mutants of different Dlx gene pairs, such as Dlx1/Dlx2, exhibit more severe phenotypes than single knockouts. Dlx1/Dlx2 double mutant mice show defects in the differentiation of late-born striatal neurons and die at birth. nih.govresearchgate.net These mice also have defects in the formation of the retina. nih.gov The migration of immature interneurons is significantly impaired in the ventral telencephalon of Dlx1/Dlx2 double mutant mice, leading to a reduction of GABAergic interneurons in the cortex. scispace.com

| Gene(s) Inactivated | Key Phenotypic Characteristics |

|---|---|

| Dlx1 | Abnormalities of the forebrain, potential early death. nih.govpnas.org |

| Dlx2 | Abnormalities of the forebrain, premature death at birth. nih.gov |

| Dlx1/Dlx2 | Severe forebrain defects, impaired differentiation and migration of GABAergic interneurons, perinatal lethality. nih.govscispace.comresearchgate.netbiorxiv.org |

| Dlx5 | Craniofacial abnormalities, malformations of the vestibular organ, perinatal lethality. nih.gov |

| Dlx6 | Branchial arch 1 (BA1)-associated phenotypes similar to but less severe than Dlx5 knockouts. nih.gov |

| Dlx5/Dlx6 | Severe craniofacial defects, homeotic transformation of lower jaw to upper jaw, split-hand/split-foot malformation (SHFM). nih.govnih.gov |

The analysis of Dlx knockout mice has been pivotal in demonstrating the principles of genetic redundancy and specificity within this gene family. The high degree of homology in the homeobox domain of Dlx genes suggests that they may have overlapping or redundant functions. mdpi.com This is evident from the observation that single Dlx gene knockouts often have milder phenotypes compared to the more severe defects seen in double mutants. scispace.combiologists.com

For example, while single Dlx1 or Dlx2 mutants have forebrain abnormalities, the Dlx1/Dlx2 double mutant phenotype is much more severe, indicating that these two genes have partially redundant roles in forebrain development. nih.gov Similarly, the rescue of limb malformations in Dlx5/Dlx6-null mice by the specific overexpression of Dlx5 indicates a degree of functional redundancy between Dlx5 and Dlx6. mdpi.com

Despite this redundancy, Dlx genes also possess specific, non-overlapping functions. The distinct expression patterns of different Dlx genes within developing structures, such as the branchial arches, suggest unique roles. biologists.com For instance, Dlx1 and Dlx2 are expressed more proximally, while other Dlx genes have more distal expression patterns. biologists.com The unique aspects of the Dlx5 and Dlx6 knockout phenotypes further underscore their specific roles in development. nih.gov

Overexpression and Gain-of-Function Studies

Overexpression and gain-of-function studies provide a complementary approach to loss-of-function analyses. wikipedia.org These studies involve increasing the expression of a particular gene to understand its capabilities and regulatory effects. In the context of the Dlx family, overexpression studies have been conducted in various systems.

For instance, overexpression of Dlx2 in mouse embryos has been shown to be crucial for the differentiation and development of the first branchial arch, influencing maxillofacial skeletal patterning. nih.gov In a different context, a gain-of-function screen identified DLX2 as a gene that can bypass replicative senescence by reducing ATM-p53 signaling. nih.gov Overexpression of Dlx genes has also been implicated in certain cancers. For example, transgenic mice overexpressing Dlx5 in immature T-cells develop spontaneous thymic lymphomas. mdpi.com These studies highlight the potent and context-dependent effects of Dlx gene expression levels.

Analysis of Genetic Variants and Their Functional Consequences (e.g., "iso-3" strains in Drosophila genetics)

The analysis of genetic variants, both naturally occurring and experimentally induced, is crucial for understanding gene function. nih.gov In humans, mutations in DLX genes are associated with congenital disorders. For example, a 4-base pair deletion in the DLX3 gene is linked to tricho-dento-osseous (TDO) syndrome, which affects hair, teeth, and bone development. nih.gov

In the context of model organisms, specific genetic strains are utilized to study gene function and interaction. In Drosophila melanogaster genetics, isogenic strains are used to minimize genetic background variation. The "w1118; iso-2; iso-3" strain is one such isogenic line that has been extensively characterized through whole-genome sequencing. nih.govnih.govresearchgate.nettandfonline.com This strain serves as a standardized genetic background for creating and analyzing mutations, including those in genes like Distal-less (Dll), the fly homolog of the vertebrate Dlx genes. wikipedia.org The detailed genomic information available for such strains allows for the precise analysis of the functional consequences of genetic variants introduced into this background. nih.govnih.govtandfonline.com

Gene Regulatory Network Reconstruction

Gene regulatory networks (GRNs) are models that describe the complex interactions between transcription factors and their target genes, providing a framework for understanding the molecular control of cellular processes. youtube.comnih.govnih.gov The Dlx genes, as transcription factors, are key nodes in the GRNs that govern the development of various structures, particularly the differentiation of GABAergic neurons in the forebrain. biologists.comnih.gov

Reconstruction of Dlx-centric GRNs has been approached through a combination of genomic, transcriptomic, and epigenomic analyses. researchgate.net These studies have identified direct downstream targets of Dlx proteins. For example, Dlx1 and Dlx2 directly regulate the expression of Dlx5 and Dlx6. nih.govscispace.com Furthermore, Dlx proteins are known to regulate genes involved in GABAergic neuron development, such as Gad1 and Gad2. researchgate.net

Advanced Research Methodologies for Dlx Iso3 Investigation

Molecular Biology and Genetic Engineering Techniques

A variety of sophisticated molecular biology and genetic engineering techniques are employed to dissect the function and regulation of Dlx-iso3. These methods allow for precise analysis of gene expression, protein-DNA interactions, and the effects of targeted gene silencing.

Gene expression profiling is fundamental to understanding the transcriptional regulation of and by this compound. Techniques such as RNA sequencing (RNA-seq) and quantitative Polymerase Chain Reaction (qPCR) are instrumental in this regard.

RNA Sequencing (RNA-seq): This high-throughput sequencing technique provides a comprehensive and unbiased view of the transcriptome. nih.govfrontiersin.orgnih.gov For this compound research, RNA-seq can be used to:

Identify and quantify the expression levels of different this compound isoforms across various tissues and developmental stages.

Discover novel transcripts and alternative splicing events related to the Dlx gene family. frontiersin.org

Profile the global changes in gene expression that occur in response to this compound activity, revealing downstream target genes and pathways.

A typical RNA-seq workflow involves the isolation of RNA, conversion to cDNA, library preparation, sequencing, and bioinformatic analysis to map reads to a reference genome and quantify expression levels. protocols.ioresearchgate.net

Quantitative PCR (qPCR): qPCR is a targeted approach used to measure the abundance of specific nucleic acid sequences in real-time. thermofisher.comnih.govyoutube.com It is a highly sensitive and specific method for validating gene expression data obtained from RNA-seq and for routine analysis of this compound expression. thermofisher.comyoutube.com In the context of this compound, qPCR can be used to:

Accurately quantify the expression levels of this compound mRNA in different biological samples. testcatalog.org

Analyze the effects of experimental manipulations, such as gene knockdown or overexpression, on this compound expression.

Examine the expression of genes that are predicted to be regulated by this compound.

The process involves reverse transcribing RNA into cDNA, followed by PCR amplification using fluorescent dyes or probes that allow for the real-time monitoring of the amplification process. youtube.com

| Technique | Description | Application in this compound Research | Key Advantages |

|---|---|---|---|

| RNA Sequencing (RNA-seq) | High-throughput sequencing of the entire transcriptome. | - Identification of this compound isoforms

| - Unbiased and comprehensive

|

| Quantitative PCR (qPCR) | Real-time measurement of the amplification of specific DNA sequences. | - Quantification of this compound mRNA

| - High sensitivity and specificity

|

Reporter gene assays are a powerful tool for studying the regulatory elements that control the expression of this compound and for identifying its transcriptional targets. thermofisher.com These assays typically involve linking a putative regulatory DNA sequence to a reporter gene that encodes an easily detectable protein, such as luciferase or green fluorescent protein (GFP). thermofisher.com

When studying this compound, reporter gene assays can be employed to:

Identify and characterize the promoter and enhancer regions that drive this compound expression.

Determine whether this compound can directly bind to and regulate the expression of a target gene by inserting the target gene's promoter upstream of a reporter gene. nih.gov

Screen for molecules that can modulate the transcriptional activity of this compound.

The dual-luciferase reporter assay is a commonly used system that employs two different luciferases, one as the experimental reporter and the other as a control for transfection efficiency. nih.govnih.govthermofisher.combiotium.com

| Assay Type | Principle | Application for this compound | Common Reporter Genes |

|---|---|---|---|

| Promoter Activity Assay | The this compound promoter is cloned upstream of a reporter gene to measure its activity. | - Identify regulatory elements in the this compound promoter

| - Luciferase

|

| Target Gene Validation | The promoter of a putative this compound target gene is cloned upstream of a reporter gene. | - Determine if this compound directly regulates the target gene | - Luciferase

|

Chromatin Immunoprecipitation (ChIP) is a technique used to investigate the interaction between proteins and DNA in the cell. nih.govthermofisher.comsigmaaldrich.commerckmillipore.com It allows researchers to identify the specific genomic regions that a protein of interest, such as this compound, binds to. The basic workflow of a ChIP experiment involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest along with the bound DNA, and then analyzing the co-precipitated DNA. thermofisher.comyoutube.com

Variants of the ChIP technique, such as ChIP-sequencing (ChIP-seq), combine ChIP with next-generation sequencing to provide a genome-wide map of protein binding sites. nih.govthermofisher.com For this compound research, ChIP and its variants can be used to:

Identify the direct target genes of this compound by mapping its binding sites across the genome.

Investigate how this compound binding to specific genomic regions is regulated under different cellular conditions.

Explore the co-factors that associate with this compound at its target gene promoters.

By reducing the levels of this compound protein, researchers can study the functional consequences of its loss, thereby inferring its normal biological role. nih.gov Applications of RNAi in this compound research include:

Investigating the role of this compound in specific cellular processes, such as cell proliferation, differentiation, and apoptosis.

Identifying the downstream effects of this compound depletion on global gene expression profiles.

Validating the specificity of antibodies used in other techniques, such as ChIP.

Systems Biology and Computational Approaches

Gene Regulatory Network Modeling

Gene regulatory network (GRN) modeling is a powerful computational approach used to understand the complex interplay of genes and proteins that control cellular processes. nih.govnih.govhaifa.ac.il These models represent a map of molecular interactions, helping to decipher how transcription factors like Dlx3 orchestrate complex events such as cell differentiation. mdpi.com

In the context of Dlx3, GRN modeling integrates experimental data to map its upstream regulators and downstream targets. A central component of the Dlx3 network in osteogenic differentiation is its interaction with the BMP signaling pathway. mdpi.com Models show that BMP2 acts as an upstream activator of Dlx3. nih.govmdpi.com Dlx3 then participates in a positive feedback loop by enhancing BMP signaling. nih.govmdpi.com Furthermore, the network includes interactions with other key transcription factors. For example, Dlx3 can interact with RUNX2, a master regulator of osteoblast differentiation, to modulate the expression of bone-specific genes. umassmed.edu The WNT signaling pathway also intersects with the Dlx3 network; the key WNT mediator, β-catenin, is important for Dlx3 expression, yet canonical WNT signaling can also inhibit Dlx3 expression, indicating a highly complex and context-dependent regulatory relationship. nih.govmdpi.com

The table below outlines key interactions within the Dlx3 gene regulatory network during osteogenesis.

| Interacting Molecule | Type of Interaction | Role in Network | Reference |

| BMP2 | Upstream Activator | Induces Dlx3 expression | nih.govmdpi.com |

| SMAD1 | Downstream Effector | Activated by Dlx3-enhanced BMP signaling | nih.gov |

| RUNX2 | Co-regulator | Interacts with Dlx3 to regulate target genes | umassmed.edu |

| β-catenin | Co-regulator | Sustains Dlx3 expression | nih.govmdpi.com |

| WNT3A | Inhibitor | Suppresses Dlx3 gene expression | mdpi.com |

Bioinformatic Analysis of Gene Expression Data

Bioinformatic analysis of large-scale gene expression data, such as that from microarray or RNA-sequencing (RNA-seq) experiments, is essential for identifying the full spectrum of genes regulated by Dlx3. This approach allows researchers to move beyond single-gene studies and capture a global view of the transcriptional changes orchestrated by Dlx3.

In studies where Dlx3 is overexpressed in cells like DFCs, subsequent microarray analysis reveals a host of significantly regulated genes. nih.gov These differentially expressed genes are then subjected to bioinformatic tools for functional annotation and pathway analysis. mdpi.com This process can uncover entire biological pathways and cellular processes that are under the control of Dlx3. For example, such analyses have confirmed that Dlx3 regulates genes involved in osteogenic differentiation, but also those associated with cell morphology, proliferation, and apoptosis. nih.gov By clustering co-expressed genes and analyzing promoter regions for common binding motifs, bioinformatics can also help predict novel direct targets of Dlx3, providing new hypotheses for experimental validation.

Synthetic Biology Applications for Dlx3 System Elucidation

Design and Construction of Synthetic Genetic Circuits

Synthetic biology offers novel tools to dissect the function of genes like Dlx3 with unparalleled precision through the design and construction of synthetic genetic circuits. wikipedia.org These engineered networks of genes can be introduced into cells to control biological processes, act as sensors, or execute logical functions. wikipedia.orgnih.gov

To elucidate the Dlx3 system, synthetic circuits can be designed for several purposes:

Tunable Expression Systems: A common circuit design involves placing Dlx3 under the control of an inducible promoter that responds to a non-native small molecule. youtube.com This allows researchers to precisely control the level and timing of Dlx3 expression, moving beyond simple overexpression or knockout. By tuning Dlx3 levels, one can study the dose-dependent effects on cell differentiation and identify thresholds for the activation of specific downstream gene programs.

Reporter Circuits: To monitor the activity of Dlx3 in real-time, a reporter gene (e.g., Green Fluorescent Protein, GFP) can be placed downstream of a promoter containing binding sites for Dlx3. youtube.com The intensity of the fluorescent signal would then provide a direct readout of Dlx3's transcriptional activity, enabling high-throughput screens for drugs or factors that modulate its function.

Logic Gates: More complex circuits, such as logical AND gates, could be constructed to understand the combinatorial control of gene expression. For instance, a circuit could be designed to activate a reporter gene only when both Dlx3 and another transcription factor (e.g., RUNX2) are active. youtube.comnih.gov This would provide definitive evidence of their synergistic action on target genes and help unravel the logic of the underlying gene regulatory network. nih.gov The construction of these circuits often involves standardized assembly methods that allow for the modular combination of different biological parts (promoters, genes, terminators). nih.gov

By using these synthetic biology approaches, researchers can probe the dynamics of the Dlx3 regulatory network in a controlled and quantitative manner, leading to a deeper understanding of its function in health and disease.

Based on a comprehensive search, there is no publicly available scientific literature or data for a chemical compound specifically named “this compound.” The search results consistently point to the Dlx gene family , which encodes for transcription factors—proteins that regulate gene expression—and not for a chemical compound. The term "Dlx" refers to a family of homeobox genes, with "Dlx3" being a prominent member. It is possible that "this compound" is intended to refer to an isoform of the Dlx3 protein. However, without specific information linking advanced research methodologies to a molecule precisely named "this compound," it is not possible to generate an article that is both scientifically accurate and strictly adherent to the provided outline.

Therefore, the requested article on the chemical compound “this compound” cannot be generated at this time due to a lack of specific information on the subject.

Future Directions and Unanswered Questions in Dlx Iso3 Research

Elucidating the Full Spectrum of Dlx-iso3 Regulatory Targets

DLX genes, including DLX3, function as transcription factors, regulating the expression of downstream target genes crucial for various developmental processes google.comgoogle.comnih.gov. While it has been suggested that this compound can activate DLX3 in research settings smolecule.com, the full spectrum of genes regulated by this compound, potentially through its interaction with or activation of DLX3, remains largely uncharacterized. Future research should aim to identify these specific downstream targets using techniques such as transcriptomics (e.g., RNA sequencing) following exposure to this compound in relevant cellular or animal models. Understanding the complete set of genes influenced by this compound is fundamental to deciphering its potential biological impact.

Comprehensive Mapping of this compound Interacting Proteomes

Studies on this compound interactions have primarily focused on its behavior within pharmaceutical formulations and its potential impact on drug stability and efficacy smolecule.comgoogleapis.com. There is a significant gap in the knowledge regarding the specific proteins that the chemical compound this compound interacts with in a biological context, particularly concerning proteins within the DLX signaling pathways or other cellular components. Comprehensive mapping of the this compound interacting proteome using techniques such as pull-down assays coupled with mass spectrometry would provide crucial insights into its mechanism of action and identify potential direct binding partners. While DLX proteins are known to interact with other proteins, such as MEIS1 and IPO7 for DLX3, and Msx1 google.comresearchgate.netbestbaiao.com, it is currently unknown if or how this compound influences these specific protein-protein interactions.